

A Comparative Guide to Analytical Techniques for the Characterization of 4-Bromothioanisole

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Compound of Interest

Compound Name: **4-Bromothioanisole**

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This guide provides a comprehensive comparison of key analytical techniques for the characterization of **4-Bromothioanisole**, a crucial intermediate in the synthesis of various pharmaceutical and organic compounds. An objective evaluation of each method's performance is presented, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for identification, purity assessment, and structural elucidation.

Overview of Analytical Techniques

The structural integrity and purity of **4-Bromothioanisole** are paramount in research and development. Several analytical techniques are commonly employed to ensure these parameters. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from the various analytical techniques for **4-Bromothioanisole**.

Table 1: ^1H and ^{13}C NMR Spectral Data for 4-Bromothioanisole

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of **4-Bromothioanisole**. The data presented below was obtained in a CDCl_3 solvent.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	7.38	Doublet	2H, Aromatic (ortho to -SMe)
^1H	7.10	Doublet	2H, Aromatic (ortho to -Br)
^1H	2.45	Singlet	3H, Methyl (- SCH_3)
^{13}C	138.0	Singlet	C (ipso, attached to -SMe)
^{13}C	132.2	Singlet	CH (ortho to -Br)
^{13}C	128.0	Singlet	CH (ortho to -SMe)
^{13}C	119.8	Singlet	C (ipso, attached to -Br)
^{13}C	15.8	Singlet	Methyl (- SCH_3)

Table 2: Mass Spectrometry Data for 4-Bromothioanisole

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of **4-Bromothioanisole**, confirming its elemental composition.

m/z	Relative Intensity (%)	Assignment
204	100.0	[M+2] ⁺ (presence of ⁸¹ Br)
202	98.5	[M] ⁺ (presence of ⁷⁹ Br)
189/187	Moderate	[M - CH ₃] ⁺
123	Moderate	[M - Br] ⁺
108	High	[C ₆ H ₄ S] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Table 3: Infrared (IR) Spectroscopy Data for 4-Bromothioanisole

Infrared (IR) spectroscopy is used to identify the functional groups present in **4-Bromothioanisole** based on their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
3080-3000	Medium	C-H Aromatic Stretch
2920	Medium	C-H Aliphatic Stretch (-CH ₃)
1580, 1475	Strong	C=C Aromatic Ring Stretch
1090	Strong	C-S Stretch
810	Strong	C-H Aromatic Out-of-Plane Bend (p-disubstituted)
600-500	Medium	C-Br Stretch

Table 4: Gas Chromatography (GC) Purity Analysis of 4-Bromothioanisole

Gas Chromatography (GC) is a primary technique for assessing the purity of **4-Bromothioanisole**, particularly after synthesis and purification. The following data is typical for purity analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Value
Purity (Crude Product)	~90% [1] [3] [4]
Purity (After Crystallization)	>99.5% [1] [2] [3] [4]
Typical Retention Time	Dependent on column and method, but distinct from impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information of **4-Bromothioanisole**.
- Methodology:
 - Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromothioanisole** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
 - Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
 - ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **4-Bromothioanisole**.

- Methodology:
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Mass Analysis: Scan a mass range of m/z 50-300.
 - Data Analysis: Identify the molecular ion peaks ($[M]^+$ and $[M+2]^+$) which will be of nearly equal intensity due to the isotopic abundance of ^{79}Br and ^{81}Br . Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **4-Bromothioanisole**.
- Methodology:
 - Sample Preparation: As **4-Bromothioanisole** is a low melting solid, the spectrum can be obtained as a melt between two KBr plates or as a solid dispersed in a KBr pellet.
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

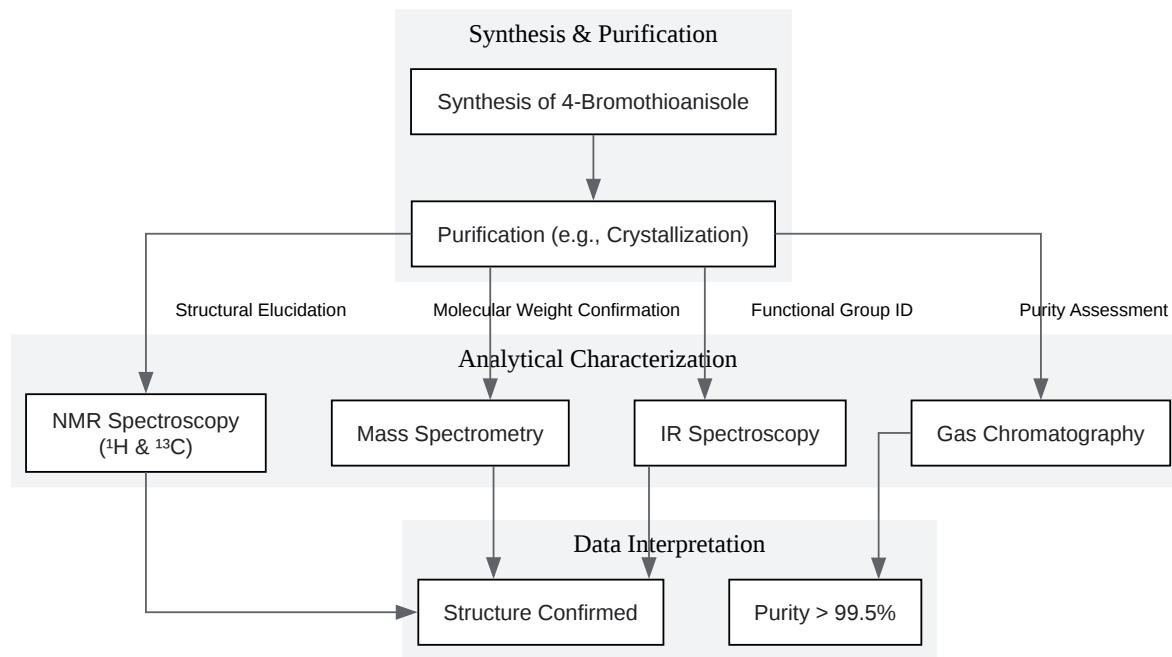
Gas Chromatography (GC)

- Objective: To assess the purity of **4-Bromothioanisole**.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of **4-Bromothioanisole** in a suitable volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

- Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Detector Temperature: 280 °C (for FID).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Data Analysis: The purity is determined by the relative peak area of **4-Bromothioanisole** compared to the total area of all peaks in the chromatogram.

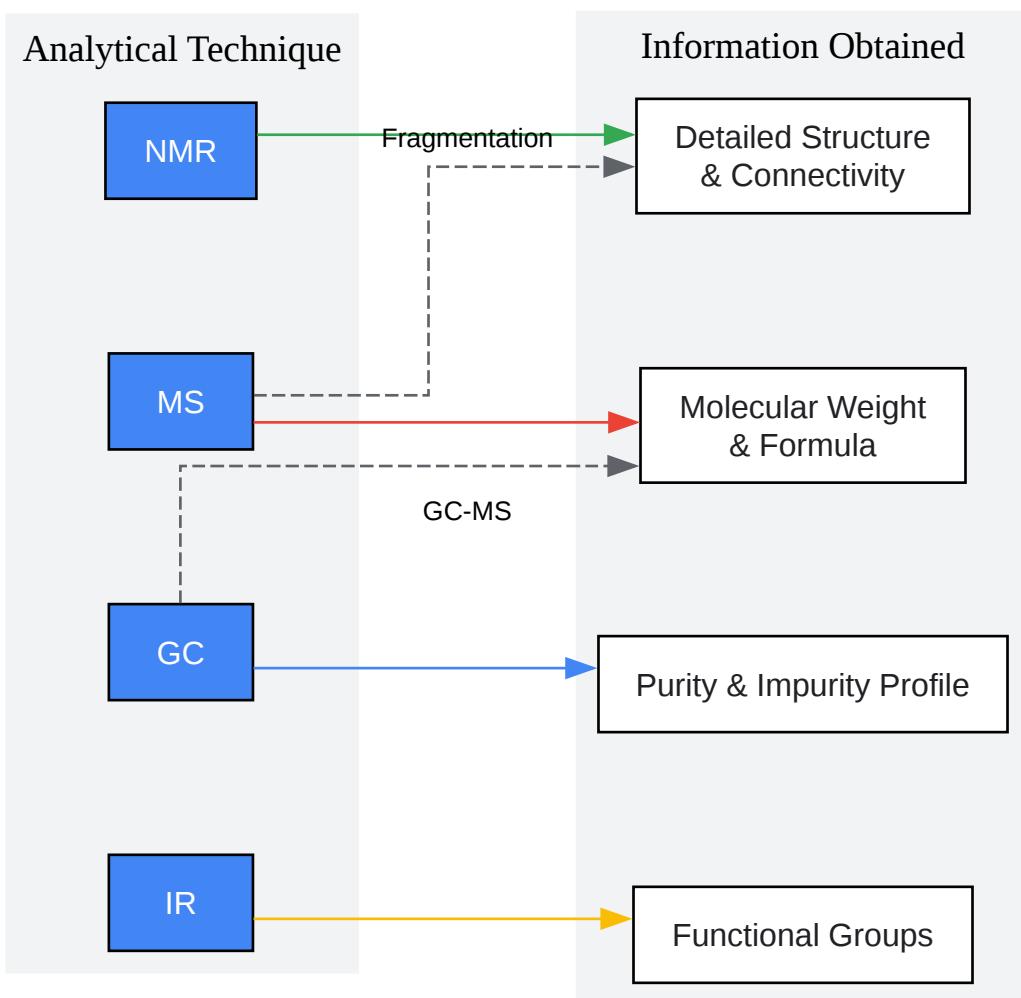
Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of **4-Bromothioanisole**.



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Caption: Workflow for the synthesis and analytical characterization of **4-Bromothioanisole**.

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Caption: Comparison of information obtained from different analytical techniques for **4-Bromothioanisole**.

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